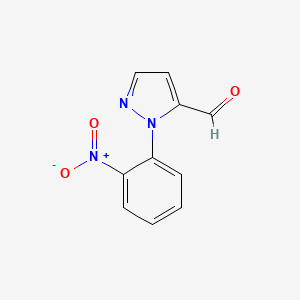

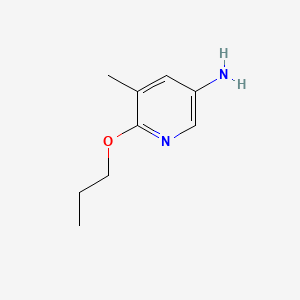

![molecular formula C10H15N3OS B596138 2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 1286047-33-3](/img/structure/B596138.png)

2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

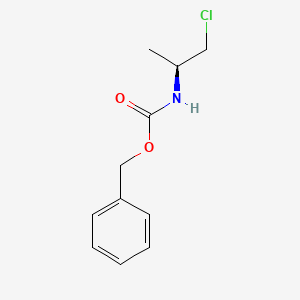

“2-Amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one” is a chemical compound with the molecular formula C10H15N3OS and a molar mass of 225.31 .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.26±0.1 g/cm3 . The boiling point is predicted to be 420.7±45.0 °C .Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Benzothiazole derivatives are pivotal in medicinal chemistry, showcasing a broad spectrum of biological activities that make them potential therapeutic agents. Their applications span across various pharmacological fields, including anticancer, antimicrobial, anti-inflammatory, and antiviral therapies. The synthesis and structural properties of these compounds are critical in the development of new drugs with enhanced efficacy and reduced toxicity. For instance, derivatives like 2-(thio)ureabenzothiazoles (TBT and UBT) demonstrate promising results in treating rheumatoid arthritis and systemic lupus erythematosus, along with fungicidal and herbicidal properties (M. Rosales-Hernández et al., 2022). Similarly, guanidinobenzazoles, related compounds, show potential in cytotoxic and cell proliferation inhibition, further validating the therapeutic significance of benzothiazole derivatives (M. Rosales-Hernández et al., 2022).

Material Science

In the realm of material science, benzothiazole derivatives contribute to the development of innovative materials with unique properties. For instance, polymers based on divalent metal salts of p-aminobenzoic acid, which share structural similarities with benzothiazole compounds, exhibit remarkable mechanical strength and thermal stability, finding applications in advanced technologies (H. Matsuda, 1997). This underscores the versatility of benzothiazole-related structures in synthesizing materials with potentially groundbreaking applications.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Mode of Action

Thiazole derivatives can serve as estrogen receptor ligands, neuropeptides, and Y5 adenosine receptors. They may inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 .

Biochemical Pathways

They act as fibrinogenic receptor antagonists with antithrombotic activity, and as new bacterial DNA gyrase B inhibitors .

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, are mentioned .

Result of Action

Some thiazole derivatives have shown anticancer efficacy against certain cell lines .

Propriétés

IUPAC Name |

2-amino-6-(propylamino)-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,12H,2-5H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCPEKBIHMIJSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1=O)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735287 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286047-33-3 |

Source

|

| Record name | 2-Amino-6-(propylamino)-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

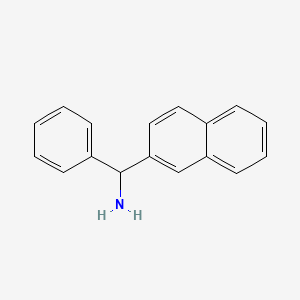

![1-[4-(Methylsulfonyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B596055.png)

![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)

![Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)](/img/no-structure.png)

![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)